CM-TPMF's (-)-Enantiomer Exhibits 10-Fold Higher Potency Than NS309 on KCa2.1 Channels
The (-)-enantiomer of CM-TPMF activates the human KCa2.1 channel with an EC50 of 24 nM, demonstrating 10-fold higher potency compared to NS309, a widely used but unselective KCa2/KCa3 channel activator [1]. This potency advantage is critical for minimizing off-target effects at higher concentrations.
| Evidence Dimension | Potency for activating human KCa2.1 channels |
|---|---|
| Target Compound Data | EC50 = 24 nM |
| Comparator Or Baseline | NS309 (EC50 not explicitly stated in source, but 10-fold less potent) |
| Quantified Difference | 10-fold |
| Conditions | Electrophysiological recordings on human KCa2.1 channels expressed in HEK293 cells |
Why This Matters
Higher potency allows for lower effective concentrations, reducing the risk of non-specific or off-target effects, which is paramount for generating high-quality, reproducible data in complex biological systems.
- [1] Hougaard, C., Hammami, S., Eriksen, B. L., Sørensen, U. S., Jensen, M. L., Strøbæk, D., & Christophersen, P. (2012). Evidence for a Common Pharmacological Interaction Site on KCa2 Channels Providing Both Selective Activation and Selective Inhibition of the Human KCa2.1 Subtype. Molecular Pharmacology, 81(2), 210-219. View Source
